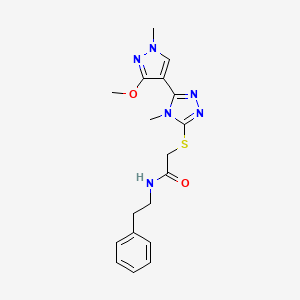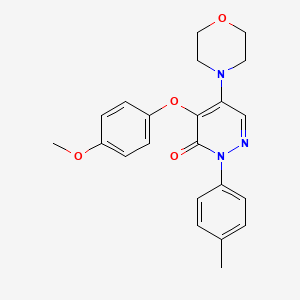
4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone is a complex organic compound with a unique molecular structure This compound belongs to the class of pyridazinones, which are known for their diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone typically involves multiple steps, starting with the formation of the pyridazinone core. One common approach is the condensation of appropriate precursors, such as 4-methoxyphenol and 4-methylbenzaldehyde, followed by cyclization under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of different functional groups allows for selective modifications, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, such as hydroxylated, halogenated, or alkylated products. These derivatives can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
Chemistry: In the field of chemistry, this compound serves as a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its structural complexity and reactivity make it a useful building block for designing new molecules with desired properties.
Biology: In biological research, 4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to bind to specific receptors and enzymes makes it a valuable tool for investigating biological pathways.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of compounds with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications in material science and engineering.
作用機序
The mechanism by which 4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, modulating their activity and influencing downstream signaling pathways. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.
類似化合物との比較
4-(4-Methoxyphenoxy)benzoic acid: This compound shares the methoxyphenoxy group but lacks the pyridazinone core.
4-(4-Methoxyphenoxy)piperidine: This compound contains a piperidine ring instead of the pyridazinone core.
2-(4-Methylphenyl)-5-morpholino-3(2H)-pyridazinone: This compound lacks the methoxyphenoxy group.
Uniqueness: 4-(4-Methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone is unique due to its combination of methoxy, methyl, and morpholino groups attached to the pyridazinone core
特性
IUPAC Name |
4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-16-3-5-17(6-4-16)25-22(26)21(29-19-9-7-18(27-2)8-10-19)20(15-23-25)24-11-13-28-14-12-24/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXMTJVQPLLVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCOCC3)OC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-{6-[(CYANOMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}ETHYL)BENZENESULFONAMIDE](/img/structure/B2920253.png)
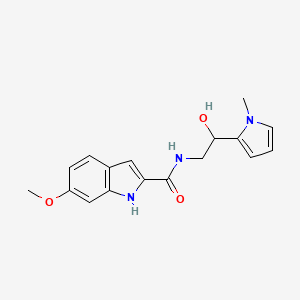
![Methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2920256.png)
![3-[(3,4-Dimethoxyphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2920260.png)
![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1H-indol-4-yl)methanone](/img/structure/B2920262.png)
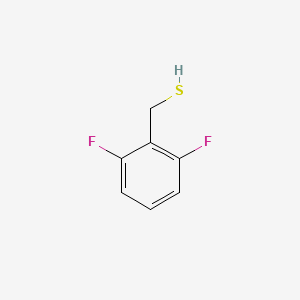
![4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2920264.png)
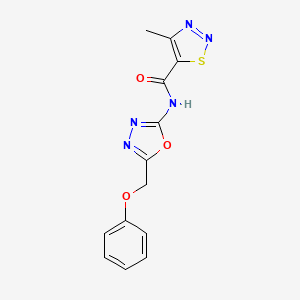
![5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2920267.png)

![N-(2-methoxyethyl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2920272.png)
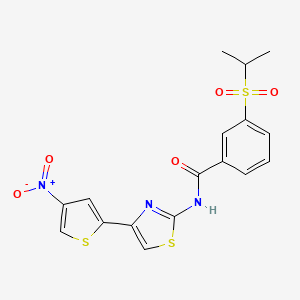
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2920275.png)
